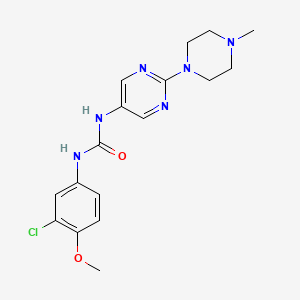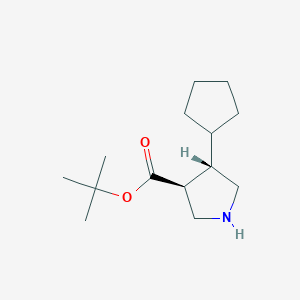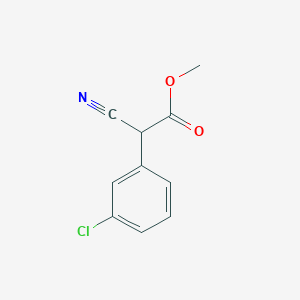
4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
The structural and conformational characteristics of related triazole compounds have been explored through experimental and theoretical methods, highlighting their significance in understanding biological activity. For example, the study by Karayel and Özbey (2008) employed X-ray diffraction and molecular modeling to investigate these features, suggesting their potential in designing bioactive molecules (Karayel & Özbey, 2008).
Synthesis and Characterization
Research has focused on the synthesis and characterization of triazole derivatives, indicating their broad utility in medicinal chemistry and material science. Singh and Kandel (2013) reported on the synthesis of a basic nucleus of triazole thiol through cyclisation, providing foundational knowledge for further chemical modifications (Singh & Kandel, 2013).
Antibacterial Activity
The antibacterial properties of triazole derivatives have been a significant area of investigation, with studies like that by Ghattas et al. (2016) synthesizing and testing new derivatives for antibacterial activity. This research contributes to the ongoing search for new antimicrobial agents (Ghattas et al., 2016).
Electrochemical Behavior
The electrochemical behavior of thiotriazoles has been studied in aqueous-alcoholic media, providing insights into their redox characteristics and potential applications in electrochemical sensors or devices (Fotouhi et al., 2002).
Corrosion Inhibition
Triazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments, offering potential for industrial applications in protecting materials from corrosion. Research by Quraishi et al. (2003) demonstrated the efficacy of fatty acid triazoles as corrosion inhibitors for mild steel in formic acid, indicating their value in materials science (Quraishi et al., 2003).
Eigenschaften
IUPAC Name |
4-phenyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-17-15(12-11-13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCWKKYFAOEINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)





![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)




![2-{[(2-Cyclopentylethyl)amino]methyl}phenol](/img/structure/B2733353.png)

